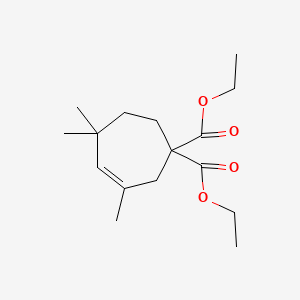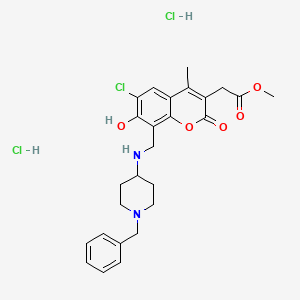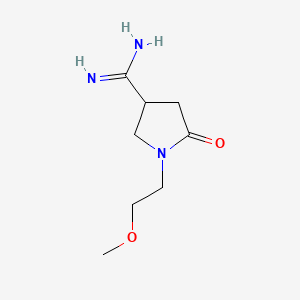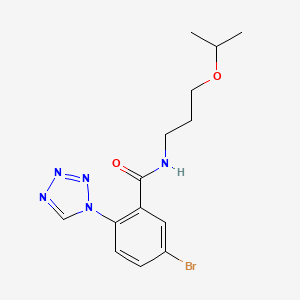![molecular formula C20H23NO6S2 B12631934 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features a sulfonyl group attached to a tetrahydrothiophene ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Sulfonyl Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfonyl group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzamide: The sulfonylated tetrahydrothiophene is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it back to a sulfide.
Substitution: The benzamide moiety can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of sulfonylated tetrahydrothiophene derivatives on biological systems.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The benzamide moiety can interact with various receptors or enzymes, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a sulfonylated tetrahydrothiophene ring and have been studied for their potential as potassium channel activators.
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and have various medicinal applications.
Uniqueness
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of a sulfonylated tetrahydrothiophene ring and a benzamide moiety. This unique structure may confer distinct biological activities and chemical properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H23NO6S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C20H23NO6S2/c1-27-17-7-5-15(6-8-17)9-11-21-20(22)16-3-2-4-18(13-16)29(25,26)19-10-12-28(23,24)14-19/h2-8,13,19H,9-12,14H2,1H3,(H,21,22) |
InChI Key |
QXUWKAGZQAZOEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)


![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)


![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)

